N-((6-Chloropyridin-3-yl)methyl)cyclopropanamine hydrochloride
Overview
Description
“N-((6-Chloropyridin-3-yl)methyl)cyclopropanamine hydrochloride” is a chemical compound with the CAS Number: 135410-04-7 . It has a molecular weight of 234.13 . The IUPAC name for this compound is N-((6-chloropyridin-3-yl)methyl)-N-methylethene-1,1-diamine hydrochloride .
Molecular Structure Analysis
The InChI code for “N-((6-Chloropyridin-3-yl)methyl)cyclopropanamine hydrochloride” is 1S/C9H12ClN3.ClH/c1-7(11)13(2)6-8-3-4-9(10)12-5-8;/h3-5H,1,6,11H2,2H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.
Physical And Chemical Properties Analysis
“N-((6-Chloropyridin-3-yl)methyl)cyclopropanamine hydrochloride” is a powder at room temperature . It has a molecular weight of 234.13 .
Scientific Research Applications
Insecticidal and Fungicidal Activity
N-((6-Chloropyridin-3-yl)methyl)cyclopropanamine hydrochloride has been studied for its potential in agricultural chemistry, specifically in the synthesis of compounds with insecticidal and fungicidal activities. For instance, a study highlighted the synthesis of various isomeric dihydropiperazines, including derivatives of N-((6-Chloropyridin-3-yl)methyl)cyclopropanamine, exhibiting moderate to weak insecticidal and fungicidal activities (Samaritoni et al., 2003). Another research explored the synthesis and biological activity of 3-[(6-chloropyridin-3-yl)methyl]-6-substituted-6,7-dihydro-3H-1,2,3-triazolo[4,5-d]-pyrimidin-7-imines, showing potential in this field (Chen & Shi, 2008).
CNS Therapeutic Potential
Compounds derived from N-((6-Chloropyridin-3-yl)methyl)cyclopropanamine hydrochloride have been investigated for their therapeutic applications in the central nervous system (CNS). A study reported the development of functionalized cyclopropanamine inhibitors for lysine-specific demethylase-1 (LSD1), suggesting their use in treating conditions like schizophrenia, Rett’s syndrome, fragile X syndrome, Alzheimer’s disease, epilepsy, and drug addiction (Blass, 2016).
Antifungal and Antibacterial Applications
N-((6-Chloropyridin-3-yl)methyl)cyclopropanamine hydrochloride derivatives have been synthesized and evaluated for their antifungal and antibacterial properties. Research has shown the creation of triazolothiadiazines and triazolothiadiazoles containing the 6-Chloropyridin-3-yl methyl moiety, which were screened for antibacterial and insecticidal activities (Holla et al., 2006).
Photochemical Behavior in Agricultural Context
The photochemical behavior of related neonicotinoid compounds, such as imidacloprid which contains the 6-chloropyridin-3-yl moiety, has been studied in various chemical environments, simulating plant cuticle components. This research is significant for understanding the environmental fate and behavior of these insecticides (Schippers & Schwack, 2008).
Synthesis and Characterization for Various Applications
Various studies have focused on synthesizing and characterizing N-((6-Chloropyridin-3-yl)methyl)cyclopropanamine hydrochloride derivatives for diverse applications, including their use in antitumor activities, and as intermediates in pharmaceutical manufacturing (Hogan et al., 2008), (Qing-s, 2014).
Safety And Hazards
The compound has several hazard statements: H302, H315, H319, H335 . These codes indicate that it is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These codes provide guidance on how to handle the compound safely.
properties
IUPAC Name |
N-[(6-chloropyridin-3-yl)methyl]cyclopropanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2.ClH/c10-9-4-1-7(6-12-9)5-11-8-2-3-8;/h1,4,6,8,11H,2-3,5H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLXVEOMOLQXSQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=CN=C(C=C2)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((6-Chloropyridin-3-yl)methyl)cyclopropanamine hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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